4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile
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Overview
Description
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a cyclohexene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine ring or the cyclohexene structure .
Scientific Research Applications
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxamide
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and the combination of a morpholine ring with a cyclohexene structure.
Properties
CAS No. |
153201-91-3 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4,4-dimethyl-2-morpholin-4-yl-6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)7-11(10(9-14)12(16)8-13)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
InChI Key |
GYFOAFUHWKLCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C#N)N2CCOCC2)C |
Origin of Product |
United States |
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